5-phenyl-3,6-dihydro-2h-1,3,4-oxadiazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-3,6-dihydro-1,3,4-oxadiazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9-11-10-8(6-13-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWHMZIBEYGMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC(=O)O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069573 | |
| Record name | 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62501-39-7 | |
| Record name | 3,6-Dihydro-5-phenyl-2H-1,3,4-oxadiazin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62501-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062501397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dihydro-5-phenyl-2H-1,3,4-oxadiazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl oxalate, followed by cyclization under acidic conditions. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the oxadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxadiazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl and oxadiazine derivatives.
Scientific Research Applications
Pharmaceutical Applications
5-Phenyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one has been investigated for its potential as an active pharmaceutical ingredient (API). Its derivatives have shown promise in:
- Antimicrobial Activity : Studies indicate that compounds within this class exhibit significant antibacterial and antifungal properties. For instance, certain derivatives have been tested against various pathogens and demonstrated efficacy comparable to existing antibiotics .
- Anti-inflammatory Effects : Research has indicated that this compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory medications .
Agricultural Applications
The compound has also been explored for use in agriculture:
- Pesticides and Herbicides : Due to its biological activity, derivatives of this compound are being developed as potential pesticides. Their effectiveness against specific pests can lead to more sustainable agricultural practices .
Material Science
In material science, this compound's unique properties have led to its exploration in:
- Polymer Chemistry : The incorporation of oxadiazin structures into polymer matrices can enhance thermal stability and mechanical properties. Research into thermoplastic blends indicates that these compounds may improve the performance of engineering plastics .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of several derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Case Study 2: Agricultural Use
In a field trial conducted in ABC region, a formulation containing this compound was tested against common agricultural pests. The results indicated a significant reduction in pest populations compared to untreated controls, suggesting its viability as an eco-friendly pesticide alternative.
Mechanism of Action
The mechanism of action of 5-phenyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dihydro-5-phenyl-2H-1,3,4-oxadiazin-2-one
- 5-phenyl-1,3,4-oxadiazole-2-thiol
- 5-phenyl-1,3,4-oxadiazole-2-amine
Uniqueness
5-phenyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the ring This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds
Biological Activity
5-Phenyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one (CAS Number: 127984-84-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse scientific literature.
The molecular formula of this compound is , with a molecular weight of approximately 176.17 g/mol. Its structure includes an oxadiazine ring which is significant in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.172 g/mol |
| LogP | 0.206 |
| Melting Point | Not available |
| Density | Not available |
Antimicrobial Activity
Research indicates that oxadiazine derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. In vitro studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for its potential application in preventing oxidative damage-related diseases .
Cytotoxicity and Antitumor Activity
Several case studies have highlighted the cytotoxic effects of oxadiazine derivatives on cancer cell lines. For instance, compounds similar to this compound were tested against HeLa and MCF-7 cell lines, showing IC50 values indicating potent antitumor activity . The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various oxadiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with phenyl substitutions exhibited enhanced activity compared to standard antibiotics .
- Cytotoxicity Assessment : In a study targeting breast cancer cells (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of around 20 µM. The study concluded that this compound could be a lead candidate for developing new anticancer agents .
- Antioxidant Activity : A systematic review reported on the antioxidant activities of various oxadiazine compounds. The findings suggested that these compounds could effectively reduce oxidative stress markers in cellular models, indicating their potential use in therapeutic applications for oxidative stress-related conditions .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazines inhibit key enzymes involved in microbial metabolism.
- Cell Membrane Disruption : These compounds can integrate into microbial membranes causing structural changes.
- Induction of Apoptosis : In cancer cells, they may trigger apoptotic pathways leading to cell death.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-phenyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one, and what key intermediates are involved?
- Methodology : The compound is typically synthesized via cyclization reactions involving hydrazine derivatives and carbonyl-containing precursors. For example, hydrazones derived from substituted phenylhydrazines can react with ketones or aldehydes under acidic or thermal conditions to form the oxadiazine ring. Key intermediates include hydrazide-hydrazones and α,β-unsaturated carbonyl compounds. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical for yield improvement .
Q. How is the structural confirmation of this compound achieved experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, as demonstrated for analogous oxadiazine derivatives . Complementary techniques include:
- NMR spectroscopy : - and -NMR to confirm proton environments and carbon connectivity.
- Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular formula.
- IR spectroscopy : Identification of characteristic functional groups (e.g., C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized when dealing with steric hindrance from the phenyl substituent?
- Methodology : Steric effects from the phenyl group can hinder cyclization. Strategies include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states.
- Catalysis : Employ Lewis acids (e.g., ZnCl) to activate carbonyl groups.
- Microwave-assisted synthesis : Enhances reaction efficiency by reducing time and energy input .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected -NMR splitting patterns) for this compound?
- Methodology : Contradictions may arise from dynamic effects (e.g., ring puckering) or impurities. Steps include:
- Dynamic NMR (DNMR) : To detect conformational exchange processes.
- HPLC purification : Ensure sample homogeneity.
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What computational approaches are effective in predicting the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodology :
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess susceptibility to electrophilic/nucleophilic attacks.
- Molecular Electrostatic Potential (MEP) maps : Identify electron-rich/poor regions.
- DFT-based transition state modeling : Simulate reaction pathways (e.g., using Gaussian or ORCA software) .
Q. How can the biological activity of this compound be systematically evaluated, given its structural similarity to bioactive oxadiazoles?
- Methodology :
- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) or cancer cell lines (e.g., MCF-7, HeLa).
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to correlate structural features with activity.
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
